Cas no 940911-03-5 (5-ethynylpyridine-2-carbaldehyde)

5-Ethynylpyridine-2-carbaldehyde is a versatile heterocyclic building block featuring both an aldehyde and an ethynyl functional group, enabling diverse reactivity in organic synthesis. The aldehyde moiety allows for condensation and nucleophilic addition reactions, while the ethynyl group facilitates click chemistry, Sonogashira couplings, and other cross-coupling transformations. This compound is particularly valuable in pharmaceutical and materials science research, serving as a key intermediate for the synthesis of complex molecules, ligands, and functionalized polymers. Its rigid pyridine core enhances stability and electronic properties, making it suitable for applications in catalysis, optoelectronics, and bioactive compound development. High purity and well-defined reactivity ensure consistent performance in synthetic workflows.
5-ethynylpyridine-2-carbaldehyde structure
940911-03-5 structure
Product name:5-ethynylpyridine-2-carbaldehyde
CAS No:940911-03-5
MF:C8H5NO
Molecular Weight:131.131401777267
MDL:MFCD18256079
CID:1122326
PubChem ID:57416829

5-ethynylpyridine-2-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 5-ethynyl-2-Pyridinecarboxaldehyde
    • 5-ethynylpicolinaldehyde
    • 5-ethynylpyridine-2-carbaldehyde
    • 5-Ethynyl-2-pyridinecarboxaldehyde (ACI)
    • AS-35896
    • SCHEMBL578235
    • MFCD18256079
    • AKOS030238399
    • F2167-8496
    • 940911-03-5
    • DB-317683
    • SY258188
    • 5-ethynyl-2-pyridine carboxaldehyde
    • CS-0070247
    • DTXSID40726191
    • SB12710
    • MDL: MFCD18256079
    • インチ: 1S/C8H5NO/c1-2-7-3-4-8(6-10)9-5-7/h1,3-6H
    • InChIKey: KGQQNIMWZHCSCK-UHFFFAOYSA-N
    • SMILES: O=CC1C=CC(C#C)=CN=1

計算された属性

  • Exact Mass: 131.037114g/mol
  • Surface Charge: 0
  • XLogP3: 0.9
  • 水素結合ドナー数: 0
  • Hydrogen Bond Acceptor Count: 2
  • 回転可能化学結合数: 2
  • Exact Mass: 131.037114g/mol
  • 単一同位体質量: 131.037114g/mol
  • Topological Polar Surface Area: 30Ų
  • Heavy Atom Count: 10
  • 複雑さ: 167
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • Defined Bond Stereocenter Count: 0
  • 不確定化学結合立体中心数: 0
  • Covalently-Bonded Unit Count: 1

じっけんとくせい

  • Color/Form: Pale-yellow to Yellow-brown Solid

5-ethynylpyridine-2-carbaldehyde Security Information

5-ethynylpyridine-2-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB07992-500MG
5-ethynylpyridine-2-carbaldehyde
940911-03-5 95%
500MG
¥ 1,973.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB07992-10G
5-ethynylpyridine-2-carbaldehyde
940911-03-5 95%
10g
¥ 14,784.00 2023-03-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1140887-100mg
5-Ethynylpyridine-2-carbaldehyde
940911-03-5 98%
100mg
¥916.00 2024-04-24
abcr
AB306426-250 mg
5-Ethynylpicolinaldehyde, 95%; .
940911-03-5 95%
250 mg
€297.00 2023-07-19
Life Chemicals
F2167-8496-10g
5-ethynylpyridine-2-carbaldehyde
940911-03-5 95%+
10g
$1620.0 2023-09-06
AstaTech
51748-0.25/G
5-ETHYNYLPICOLINALDEHYDE
940911-03-5 95%
0.25g
$221 2023-09-17
AstaTech
51748-1/G
5-ETHYNYLPICOLINALDEHYDE
940911-03-5 95%
1g
$598 2023-09-17
Life Chemicals
F2167-8496-0.5g
5-ethynylpyridine-2-carbaldehyde
940911-03-5 95%+
0.5g
$225.0 2023-09-06
eNovation Chemicals LLC
D961268-250mg
5-ethynylpyridine-2-carbaldehyde
940911-03-5 98%
250mg
$205 2024-06-06
Life Chemicals
F2167-8496-1g
5-ethynylpyridine-2-carbaldehyde
940911-03-5 95%+
1g
$349.0 2023-09-06

5-ethynylpyridine-2-carbaldehyde 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  18 h, rt
Reference
Oxadiazole triazole derivatives as histone deacetylase 6 inhibitor, and pharmaceutical composition comprising the same
, World Intellectual Property Organization, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  2 h, rt
Reference
2-Arylbenzofuran-7-formamide compound, preparation method and medical application
, China, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  2 h, rt
Reference
A heterometallic macrocycle as a redox-controlled molecular hinge
Schouwey, Clement; Papmeyer, Marcus; Scopelliti, Rosario; Severin, Kay, Dalton Transactions, 2015, 44(5), 2252-2258

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
Reference
The Discovery of Polo-Like Kinase 4 Inhibitors: Design and Optimization of Spiro[cyclopropane-1,3'[3H]indol]-2'(1'H)-ones as Orally Bioavailable Antitumor Agents
Sampson, Peter B.; Liu, Yong; Patel, Narendra Kumar; Feher, Miklos; Forrest, Bryan; et al, Journal of Medicinal Chemistry, 2015, 58(1), 130-146

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  2 h, rt
Reference
Preparation of heteroaryl-substituted pyrazolo[1,5-a]pyridines as RET inhibitors, pharmaceutical compositions and uses thereof
, World Intellectual Property Organization, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
Reference
Magnetic Interactions in Supramolecular N-O···H-CC- Type Hydrogen-Bonded Nitronylnitroxide Radical Chains
Rajadurai, Chandrasekar; Enkelmann, Volker; Zoppellaro, Giorgio; Baumgarten, Martin, Journal of Physical Chemistry B, 2007, 111(17), 4327-4334

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
Reference
Preparation of spiro cyclopropylindolinone compounds as Kinase inhibitors for treating cancer
, World Intellectual Property Organization, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  2 h, rt
Reference
Preparation of hydroxamic acid derivatives as gram-negative antibacterial agents
, World Intellectual Property Organization, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium ascorbate ,  Copper sulfate Solvents: Ethanol ,  Water ;  15 min, rt
Reference
A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate
Siddaraj, Ranjith ; Ningegowda, Raghu ; Shivananju, Nanjunda Swamy ; Priya, Babu Shubha, European Journal of Chemistry, 2018, 9(4), 317-321

Synthetic Circuit 10

Reaction Conditions
Reference
Guest encapsulation and coronene-C60 exchange in supramolecular zinc porphyrin tweezers, grids and prisms
Samanta, Soumen K.; Schmittel, Michael, Organic & Biomolecular Chemistry, 2013, 11(19), 3108-3115

5-ethynylpyridine-2-carbaldehyde Raw materials

5-ethynylpyridine-2-carbaldehyde Preparation Products

5-ethynylpyridine-2-carbaldehyde 関連文献

5-ethynylpyridine-2-carbaldehydeに関する追加情報

Recent Advances in the Application of 5-Ethynylpyridine-2-carbaldehyde (CAS: 940911-03-5) in Chemical Biology and Pharmaceutical Research

The compound 5-ethynylpyridine-2-carbaldehyde (CAS: 940911-03-5) has recently emerged as a versatile building block in chemical biology and pharmaceutical research. This heterocyclic aldehyde, featuring an ethynyl group at the 5-position of the pyridine ring, has demonstrated significant potential in the synthesis of bioactive molecules, particularly in the development of targeted therapies and diagnostic agents. Its unique structural features, including the reactive aldehyde and ethynyl functionalities, enable diverse chemical modifications, making it a valuable scaffold for drug discovery and bioconjugation strategies.

Recent studies have highlighted the application of 5-ethynylpyridine-2-carbaldehyde in click chemistry reactions, where its ethynyl group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages. This property has been exploited in the development of novel bioconjugates for targeted drug delivery and imaging probes. For instance, researchers have successfully conjugated this compound to antibodies and nanoparticles, enabling precise targeting of cancer cells while minimizing off-target effects. The aldehyde group further allows for Schiff base formation with amines, expanding its utility in protein labeling and immobilization.

In medicinal chemistry, 5-ethynylpyridine-2-carbaldehyde has served as a key intermediate in the synthesis of kinase inhibitors and antimicrobial agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its incorporation into novel Bruton's tyrosine kinase (BTK) inhibitors, showing improved selectivity and pharmacokinetic properties compared to existing therapeutics. The electron-withdrawing nature of the pyridine ring enhances the reactivity of the aldehyde group, facilitating nucleophilic additions that are crucial for constructing complex pharmacophores.

The compound's potential in diagnostic applications has also been explored. Researchers have developed fluorescent probes by coupling 5-ethynylpyridine-2-carbaldehyde with various fluorophores through its ethynyl group. These probes have shown exceptional sensitivity in detecting reactive oxygen species (ROS) in cellular systems, providing valuable tools for studying oxidative stress-related diseases. The aldehyde functionality allows for further modifications to enhance water solubility and target specificity, addressing common challenges in probe design.

Recent advances in synthetic methodology have improved the accessibility of 5-ethynylpyridine-2-carbaldehyde. A 2024 report in Organic Letters described a more efficient palladium-catalyzed cross-coupling approach that significantly increases yield while reducing byproduct formation. This development is particularly important as it addresses previous limitations in large-scale production, potentially accelerating its adoption in industrial applications. The improved synthetic route also enables the preparation of deuterated and other isotopically labeled versions of the compound for use in mechanistic studies and pharmacokinetic research.

Looking forward, 5-ethynylpyridine-2-carbaldehyde continues to attract attention for its potential in PROTAC (proteolysis targeting chimera) development. Its dual functionality allows for simultaneous conjugation to E3 ligase ligands and target protein binders, creating heterobifunctional molecules that can induce targeted protein degradation. Several pharmaceutical companies have included derivatives of this compound in their PROTAC pipelines, with preclinical data showing promising results in oncology and neurodegenerative disease models.

In conclusion, 5-ethynylpyridine-2-carbaldehyde (CAS: 940911-03-5) represents a multifunctional chemical tool with expanding applications in drug discovery, diagnostics, and chemical biology. Its unique combination of reactive groups enables diverse modifications that can be tailored to specific research needs. As synthetic methods improve and novel applications emerge, this compound is poised to play an increasingly important role in advancing biomedical research and therapeutic development.

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